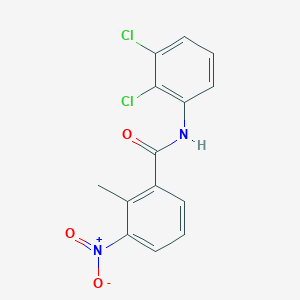
N-(2,3-dichlorophenyl)-2-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-2-methyl-3-nitrobenzamide, commonly known as Diuron, is a herbicide that belongs to the family of substituted ureas. It was first introduced in 1957 and has since been widely used in agriculture to control the growth of weeds. Diuron is a potent herbicide that is effective against a broad range of weeds, making it a popular choice among farmers.
作用机制
Diuron works by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the absorption of light and the conversion of light energy into chemical energy. By inhibiting photosynthesis, Diuron prevents the growth of weeds and algae.
Biochemical and Physiological Effects
Diuron has been found to have several biochemical and physiological effects on plants. It has been shown to reduce the amount of chlorophyll in plants, which is essential for photosynthesis. Diuron also affects the metabolism of plants, leading to the accumulation of toxic compounds and the disruption of normal cellular processes.
实验室实验的优点和局限性
Diuron has several advantages for lab experiments. It is a potent herbicide that is effective against a broad range of weeds, making it a useful tool for studying plant physiology and ecology. Diuron is also relatively inexpensive and widely available, making it accessible to researchers. However, Diuron has some limitations for lab experiments. It can be toxic to some plant species, making it unsuitable for studying those species. Additionally, it can be difficult to control the concentration of Diuron in lab experiments, which can lead to inconsistent results.
未来方向
For the study of Diuron include the development of new herbicides, the study of its environmental impact, and the study of its mechanism of action.
合成方法
The synthesis of Diuron involves the reaction of 2,3-dichloroaniline with methyl isocyanate, followed by nitration of the resulting product with nitric and sulfuric acid. The final product is then purified by recrystallization. The chemical formula of Diuron is C9H10Cl2N4O2, and its molecular weight is 233.11 g/mol.
科学研究应用
Diuron has been extensively studied for its herbicidal properties, and its scientific research application has been mainly focused on its use in agriculture. It has been used to control the growth of weeds in various crops, including cotton, soybeans, and sugarcane. Diuron has also been used to control the growth of algae in water bodies, such as lakes and ponds.
属性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-9(4-2-7-12(8)18(20)21)14(19)17-11-6-3-5-10(15)13(11)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEHAMYLYDQCMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5722858.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B5722863.png)
![diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5722866.png)
![1-(2-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5722871.png)
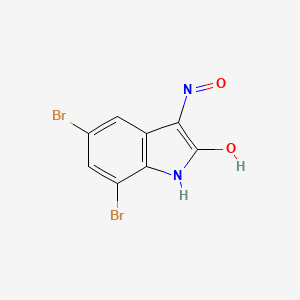
![2-(4-nitro-1H-imidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5722886.png)
![3-[(4-fluorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B5722892.png)
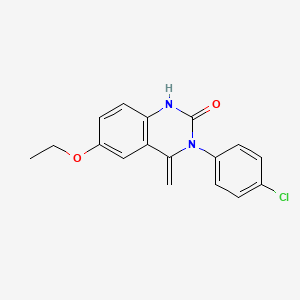
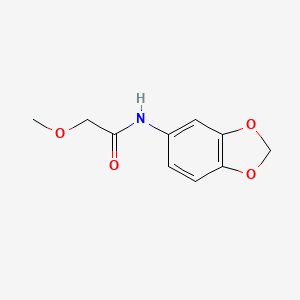
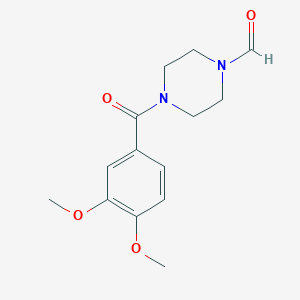

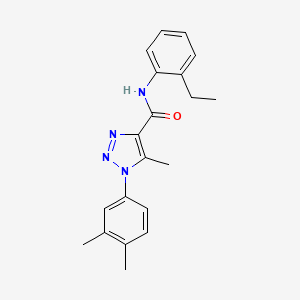
![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)